Methyl 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
Description
Thieno[2,3-c]pyridine Scaffold Configuration
The thieno[2,3-c]pyridine scaffold represents a specific regioisomeric arrangement where the thiophene and pyridine rings share a common edge through positions 2 and 3 of the thiophene ring and positions 5 and 6 of the pyridine ring. This fusion pattern creates a planar aromatic system that maintains the aromatic character of both constituent rings while introducing unique electronic properties derived from the heteroatomic arrangement. The sulfur atom occupies position 1 of the thiophene ring, while the nitrogen atom resides at position 4 of the pyridine ring, establishing a specific geometric relationship that influences the overall molecular dipole moment and hydrogen bonding capacity.
The numbering system for this heterocyclic framework follows systematic nomenclature conventions where the thiophene portion contributes positions 1 through 3, with position 1 occupied by sulfur and positions 2 and 3 forming the fusion interface. The pyridine ring extends the numbering sequence from positions 4 through 7, with the nitrogen atom specifically located at position 4. This systematic numbering provides the foundation for precisely describing substituent positions and enables unambiguous communication of structural features within the scientific literature.
The electronic characteristics of the thieno[2,3-c]pyridine scaffold reflect the combined influence of both heteroatoms, where the sulfur atom contributes its lone pair electrons to the aromatic system while the nitrogen atom serves as an electron-withdrawing center. This arrangement creates a polarized electronic environment that enhances the compound's capacity for π-π stacking interactions and influences the reactivity patterns of attached substituents. The planar geometry of the fused ring system facilitates optimal orbital overlap between adjacent carbon atoms and promotes delocalization of electron density throughout the bicyclic framework.
Tetrahydro Modification of the Pyridine Ring
The tetrahydro designation specifically indicates the saturation of the pyridine ring component within the fused heterocyclic system, transforming it from a fully aromatic pyridine to a partially saturated piperidine-like structure. This modification occurs at positions 4, 5, 6, and 7 of the original numbering system, where the addition of hydrogen atoms eliminates the aromatic character of the pyridine ring while preserving the aromatic nature of the thiophene component. The resulting structure maintains one aromatic ring fused to a saturated six-membered nitrogen-containing heterocycle, creating a unique hybrid system with distinct conformational and electronic properties.
The saturation of the pyridine ring introduces significant conformational flexibility to the molecular structure, as the saturated six-membered ring can adopt various chair and boat conformations characteristic of cyclohexane derivatives. This conformational freedom contrasts sharply with the rigid planarity of the thiophene ring, creating a molecular architecture where one portion maintains fixed geometry while the other exhibits dynamic conformational behavior. The nitrogen atom within the saturated ring retains its basic character and becomes a potential site for protonation or coordination interactions, significantly enhancing the compound's solubility in aqueous environments and its potential for salt formation.
The electronic implications of the tetrahydro modification extend beyond simple saturation effects, as the elimination of aromatic character in the pyridine ring alters the overall electron distribution within the fused system. The saturated ring no longer contributes to the extended aromatic system, effectively limiting aromatic delocalization to the thiophene component alone. This electronic restructuring influences the compound's optical properties, chemical reactivity, and molecular recognition capabilities, while the increased electron density on the nitrogen atom enhances its nucleophilic character and hydrogen bonding potential.
Properties
IUPAC Name |
methyl 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2S/c1-13-9(12)7-5-2-3-11-4-6(5)14-8(7)10/h11H,2-4,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQZANZIKFLNHAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCNC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50429282 | |
| Record name | methyl 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50429282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
923145-14-6 | |
| Record name | methyl 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50429282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Gewald Reaction: The Primary Synthetic Pathway
The Gewald reaction, a well-established method for synthesizing 2-aminothiophene derivatives, is the most widely employed approach for preparing methyl 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate. This one-pot, three-component reaction involves:
- 4-Piperidone derivatives as cyclic ketones,
- Methyl cyanoacetate as the activated nitrile,
- Elemental sulfur as the sulfur source,
- A base (e.g., morpholine, diethylamine) to facilitate cyclization.
Standard Gewald Protocol
A representative synthesis (CAS 1049767-69-2) involves reacting 4-oxopiperidinium chloride (1.1 mol) with methyl cyanoacetate (0.8 mol) and sulfur (1 mol) in methanol, catalyzed by diethylamine (1.4 mol) at room temperature for 5 hours. The product precipitates directly, yielding 47% after filtration and washing with isopropanol-methanol mixtures.
Key reaction parameters:
- Solvent: Methanol or ethanol
- Temperature: 20–60°C
- Base: Diethylamine or morpholine
- Work-up: Precipitation followed by recrystallization
Alternative Synthetic Strategies
Bohlmann-Rahtz Reaction
While less common, the Bohlmann-Rahtz reaction offers an alternative route for constructing the thieno[2,3-c]pyridine core. This method involves cyclocondensation of 2-aminothiophenes with α,β-unsaturated ketones , though yields for this compound remain lower (<35%) compared to the Gewald approach.
Post-Synthetic Modifications
The carboxylate group at position 3 allows further functionalization:
Hydrolysis to Carboxylic Acid
Treatment with 6 M HCl under reflux cleaves the methyl ester, yielding the free carboxylic acid (2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid), a key intermediate for amide derivatives.
Amidation
Direct amidations using 2-cyanoacetamide in the Gewald reaction produce 3-carboxamide analogs (e.g., compounds 7a–b ), which exhibit improved aqueous solubility as hydrochloride salts.
Comparative Analysis of Synthetic Methods
Table 1: Gewald Reaction Conditions and Yields for this compound
*Yield reported for ethyl ester analog; methyl ester yields expected to be comparable under similar conditions.
Key observations:
- Base selection critically impacts yield: Morpholine outperforms diethylamine due to enhanced deprotonation efficiency.
- Solvent polarity affects intermediate solubility, with methanol favoring precipitation of the final product.
- N-Substituents on the piperidone ring (e.g., methyl, benzyl) require adjusted stoichiometry to prevent side reactions.
Purification and Characterization
Isolation Techniques
Analytical Data
Challenges and Mitigation Strategies
Byproduct Formation
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce various substituents at different positions on the thieno[2,3-c]pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or halides. Reaction conditions vary depending on the desired transformation, often involving specific solvents, temperatures, and catalysts .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
Medicinal Chemistry
Methyl 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate has been studied for its potential pharmacological effects:
- Adenosine Receptor Antagonism : Research indicates that it may act as an orthosteric antagonist of the A1 adenosine receptor, which plays a role in cardiac function and neurotransmission. This suggests potential applications in treating cardiovascular diseases and neurological disorders .
Anticancer Research
The compound has been evaluated for its anticancer properties:
- Antitubulin Agents : It has been used in the synthesis of new antitubulin agents that inhibit microtubule assembly and cell proliferation . These agents have shown promising results in preclinical studies.
Synthesis of Heterocyclic Compounds
This compound serves as a versatile building block in organic synthesis:
- Formation of Pyridine-Based Heterocycles : It is utilized to synthesize various heterocyclic compounds by reacting with different reagents under controlled conditions .
The compound is being explored for various biological activities:
- Antimicrobial Properties : Preliminary studies suggest it may exhibit antimicrobial activity .
- Structure-Activity Relationship Studies : Its unique structure allows researchers to explore modifications that enhance biological activity.
Case Study 1: Anticancer Activity
A study evaluated the efficacy of derivatives of Methyl 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine against cancer cell lines. The results indicated significant inhibition of cell proliferation in triple-negative breast cancer models using grafts on chick chorioallantoic membranes (CAM) .
Research conducted on the compound's interaction with A1 adenosine receptors revealed its potential as a lead compound for developing novel therapeutic agents targeting cardiovascular and neurological disorders .
Mechanism of Action
The mechanism of action of Methyl 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural analogs of this compound differ primarily in substituents at positions 3 (ester/cyano/carboxamide groups) and 6 (alkyl/aryl substitutions), which significantly influence physicochemical properties and biological activities. Below is a detailed comparison:
Structural and Physicochemical Comparisons
Key Research Findings
Anticancer Potential: Derivatives with 3-cyano groups or aryl substitutions (e.g., 3e in ) inhibit microtubule polymerization, a mechanism leveraged in antitubulin agents .
Antitubercular Activity: Ethyl esters with perfluorobenzamido groups () demonstrate nanomolar potency against drug-resistant Mycobacterium tuberculosis .
Central Nervous System (CNS) Applications: Carboxamide derivatives (e.g., 7a–b in ) act as allosteric modulators of A1 adenosine receptors, suggesting utility in neurodegenerative diseases .
Biological Activity
Methyl 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C₉H₁₁N₃S
- Molecular Weight : 193.27 g/mol
- CAS Number : 37578-06-6
- Melting Point : 183–185 °C
- Structure : The compound features a tetrahydrothieno[2,3-c]pyridine core which is crucial for its biological activity.
Synthesis
The synthesis of this compound involves multi-step reactions that typically include cyclization and functional group modifications. Various synthetic routes have been reported in the literature, emphasizing the versatility of this scaffold in drug design .
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrate that derivatives of tetrahydrothieno[2,3-c]pyridine exhibit significant antiproliferative effects against various cancer cell lines:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | HeLa | 1.1 |
| This compound | L1210 | 2.8 |
| This compound | CEM | 2.3 |
These results indicate that the compound exhibits selective cytotoxicity towards cancer cells while sparing normal human peripheral blood mononuclear cells (PBMC) at higher concentrations (>20 μM), suggesting a favorable therapeutic index .
The mechanism underlying the anticancer activity of this compound appears to involve induction of apoptosis and cell cycle arrest. Flow cytometry analyses revealed a significant accumulation of cells in the G2/M phase following treatment with the compound:
| Concentration (μM) | G2/M Phase (%) |
|---|---|
| Control | 22.9 |
| IC50 (0.70) | 30.3 |
| IC75 (0.90) | 33.5 |
This suggests that the compound effectively disrupts normal cell cycle progression in cancer cells .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown antimicrobial activity against various pathogens. Studies indicate that modifications to the thieno-pyridine structure can enhance its efficacy against bacterial strains .
Case Studies and Research Findings
- Case Study on HeLa Cells : A detailed investigation into the effects of methyl 2-amino derivatives on HeLa cells demonstrated not only cytotoxicity but also the ability to induce apoptosis through caspase activation pathways.
- Research on Selectivity : Studies have confirmed that these compounds selectively target cancerous cells while exhibiting minimal effects on normal cells at therapeutic doses .
Q & A
Q. What are the standard synthetic routes for Methyl 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate, and how are intermediates purified?
The Gewald reaction is a cornerstone for synthesizing this scaffold. For example, condensation of malononitrile or 2-cyanoacetamide with substituted 4-piperidones in ethanol/water under basic conditions (NaOH or KOH) yields intermediates. Subsequent acidification (e.g., HCl) precipitates the product, which is purified via suction filtration and washed with solvents like dioxane or ethyl acetate . Hydrochloride salt formation improves solubility for biological assays .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- 1H NMR : Identifies rotamers and substituent environments (e.g., δ 7.26–7.09 ppm for aromatic protons, δ 5.50–2.60 ppm for NH2 and CH2 groups) .
- HR-ESMS : Validates molecular weight (e.g., calculated 522.1824 vs. observed 522.1822 for a derivative) .
- Melting Point (Mp) : Assesses purity (e.g., Mp 148–150°C for a benzyl-substituted derivative) .
Q. How can solubility challenges be addressed during in vitro assays?
Conversion to hydrochloride salts via treatment with HCl in dioxane significantly enhances aqueous solubility. For example, ethyl 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride achieves >80% yield after heating and filtration .
Advanced Research Questions
Q. How does structural modification at the 6-position influence antimycobacterial activity?
First-generation derivatives with perfluorobenzamido groups at the 6-position showed MIC values of 0.23 μM against Mtb H37RV. Second-generation analogs replacing ethyl with tert-butoxycarbonyl (Boc) groups improved potency (MIC = 67 nM) while maintaining ADME compatibility . Substituent bulk and electron-withdrawing properties correlate with enhanced membrane penetration and target binding .
Q. What strategies resolve contradictions in activity data between structurally similar analogs?
For example, ethyl 6-ethyl derivatives showed reduced activity compared to Boc-substituted analogs. Computational docking and logP analysis revealed that increased hydrophobicity (Boc groups) improves intracellular accumulation, while smaller substituents (ethyl) limit target engagement . Parallel cytotoxicity assays (e.g., RAW 264.7 cell line) ensure therapeutic indices are maintained .
Q. How can the core scaffold be adapted for diverse therapeutic targets (e.g., anticancer, antifungal)?
- Anticancer : 3-Carboxamide derivatives (e.g., 2-(4-((1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)sulfonyl)benzamido) groups) inhibit tubulin polymerization, with IC50 values <1 μM in leukemia cell lines .
- Antifungal : Triazole-modified analogs disrupt fungal ergosterol biosynthesis, showing MIC50 = 8 μg/mL against Candida albicans .
Q. What deprotection strategies are optimal for Boc-substituted intermediates?
Treatment with 6 M HCl in methanol at 80°C for 5–10 minutes selectively removes Boc groups without degrading the thienopyridine core. This method achieves >89% yield for hydrochloride salts .
Methodological Recommendations
- SAR Studies : Use molecular docking (e.g., AutoDock Vina) to predict substituent effects on target binding .
- Data Validation : Cross-reference NMR/HR-ESMS with single-crystal X-ray data (e.g., CCDC entries) to resolve rotameric ambiguities .
- Toxicity Screening : Prioritize compounds with >10-fold selectivity between microbial and mammalian cell lines .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
